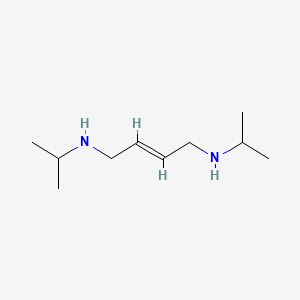![molecular formula C45H39N3 B12640720 2,4,6-Tris(2',6'-dimethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine CAS No. 919104-97-5](/img/structure/B12640720.png)
2,4,6-Tris(2',6'-dimethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris(2’,6’-dimethyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a triazine core substituted with three biphenyl groups, each containing dimethyl groups at specific positions. The presence of these substituents imparts distinct chemical and physical properties to the molecule, making it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 2,4,6-Tris(2’,6’-dimethyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly. Industrial methods may also incorporate continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(2’,6’-dimethyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the triazine core or the biphenyl substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl rings or the triazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the biphenyl rings or the triazine core.
Scientific Research Applications
2,4,6-Tris(2’,6’-dimethyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of advanced materials, including polymers and coatings, due to its stability and functional properties.
Mechanism of Action
The mechanism of action of 2,4,6-Tris(2’,6’-dimethyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine involves its interaction with specific molecular targets. The triazine core and biphenyl substituents can engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to specific biological effects. The exact pathways and targets depend on the context of its application, whether in chemical synthesis, biological studies, or industrial processes.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(dimethylaminomethyl)phenol: An aromatic compound with tertiary amine and phenolic hydroxyl functionality.
Phenol, 2,4,6-tri-tert-butyl-: A phenolic compound with tert-butyl groups at specific positions.
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl: A phosphine ligand used in various catalytic processes.
2,2’,4,4’,6,6’-Hexamethyl-1,1’-biphenyl: A biphenyl derivative with methyl groups at specific positions.
Uniqueness
2,4,6-Tris(2’,6’-dimethyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine is unique due to its triazine core and the specific arrangement of biphenyl substituents. This structure imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
919104-97-5 |
|---|---|
Molecular Formula |
C45H39N3 |
Molecular Weight |
621.8 g/mol |
IUPAC Name |
2,4,6-tris[4-(2,6-dimethylphenyl)phenyl]-1,3,5-triazine |
InChI |
InChI=1S/C45H39N3/c1-28-10-7-11-29(2)40(28)34-16-22-37(23-17-34)43-46-44(38-24-18-35(19-25-38)41-30(3)12-8-13-31(41)4)48-45(47-43)39-26-20-36(21-27-39)42-32(5)14-9-15-33(42)6/h7-27H,1-6H3 |
InChI Key |
URJDYIWNRYAQRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=C(C=C4)C5=C(C=CC=C5C)C)C6=CC=C(C=C6)C7=C(C=CC=C7C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


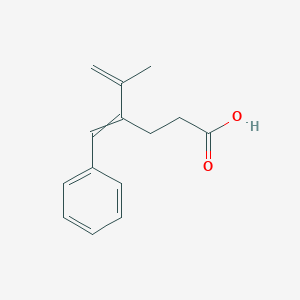

![Benzamide, N-cyclopropyl-4-[6-[difluoro(3-fluorophenyl)methyl]-8-[(3,3,3-trifluoropropyl)amino]imidazo[1,2-b]pyridazin-3-yl]-2-methyl-](/img/structure/B12640655.png)
![2-[4-(Triphenylethenyl)phenoxy]ethan-1-ol](/img/structure/B12640662.png)
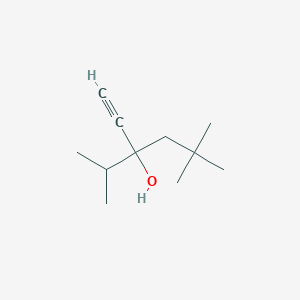
![Imidodicarbonic acid, 2-[5-bromo-3-[3-[4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]phenyl]-5-isoxazolyl]-2-pyrazinyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B12640673.png)
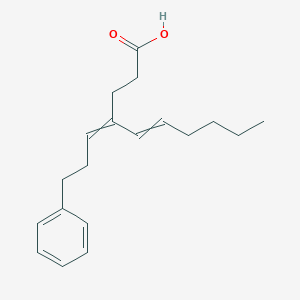
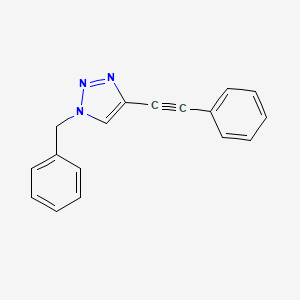
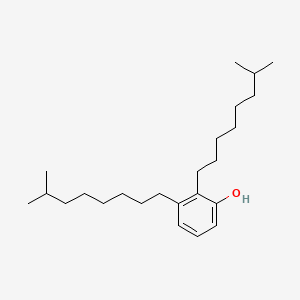

![2-(4-Bromophenyl)-8-trifluoromethylimidazo[1,2-a]pyridineamine](/img/structure/B12640688.png)
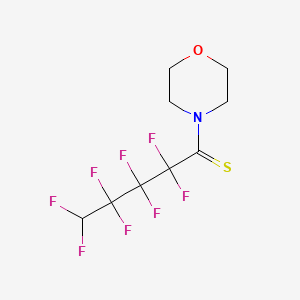
![(2S)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine](/img/structure/B12640713.png)
